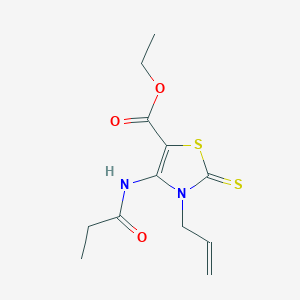

ethyl 3-allyl-4-(propionylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives, closely related to ethyl 3-allyl-4-(propionylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, often involves cyclization reactions and interactions with different chemical agents to form the desired compound. A common approach for synthesizing similar compounds includes the reaction of primary amines with carbon disulfide and ethyl 3-bromo-2-oxopropanoate in the presence of anhydrous potassium phosphate in DMF at room temperature, yielding high functionalization and excellent yields (Ge et al., 2006). Additionally, one-pot synthesis methods in ionic liquids have been described for functionalized ethyl 1,3-thiazole-5-carboxylates, showcasing the versatility and efficiency of modern synthetic routes (Yavari et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by X-ray diffraction crystallography, providing insight into their geometric configuration, bond lengths, and angles. For example, studies have detailed the crystal structure of thiazole compounds, revealing hydrogen-bonded dimers and quartets, which are crucial for understanding the compound's molecular interactions and stability (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, leading to the formation of complex structures with diverse biological activities. These reactions include cyclizations, condensations, and interactions with different chemical agents, allowing for the synthesis of compounds with potential pharmacological applications. The reactivity of these compounds towards different reagents and their ability to form fused heterocyclic systems have been extensively studied (Wardaman, 2000).

Physical Properties Analysis

The physical properties of this compound and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and pharmaceutical industries. These properties are often determined using spectroscopic methods and crystallography, providing a comprehensive understanding of the compound's characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are essential for the application of thiazole derivatives in synthesis and drug design. Detailed studies on the synthesis, characterization, and reactivity of thiazole derivatives highlight the importance of these compounds in developing new pharmaceutical agents with potential anti-microbial and anti-rheumatic activities (Sherif & Hosny, 2014).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antineoplastic and antimonoamineoxidase properties , suggesting potential targets could be cancer cells and monoamine oxidase enzymes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, disrupting cellular processes, or inducing chemical reactions within cells .

properties

IUPAC Name |

ethyl 4-(propanoylamino)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-4-7-14-10(13-8(15)5-2)9(19-12(14)18)11(16)17-6-3/h4H,1,5-7H2,2-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPNKGGBHSYQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(SC(=S)N1CC=C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)

![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)

![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)

![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)

![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)

![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B4883894.png)

![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)

![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)

![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)

![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)